molecular formula C17H18N6O3S B2995777 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 880801-18-3

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2995777
CAS RN: 880801-18-3
M. Wt: 386.43
InChI Key: DJVCRCKBGIGTPD-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole, which is known for its excellent antibacterial, antifungal, antitubercular, antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, and anxiolytic activities .


Synthesis Analysis

1,2,4-triazole and its substituted derivatives were synthesized using a solid-state microwave irradiation technique . The structures of the synthesized compounds were confirmed by UV-Visible, FTIR, and GC-MS techniques .

Scientific Research Applications

Neuroprotective Agents

This compound has been used in the development of neuroprotective agents. It has shown the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, a symptom of Parkinson’s disease. It also affects the levels of Parkinson’s disease markers after the administration of the same neurotoxin .

Antibacterial Activity

The compound has shown potential in antibacterial activity. It has been used in the synthesis of derivatives that have been screened for their preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .

Antidiabetic Agents

In the search for 1,2,4-triazole-based antidiabetic agents, this compound has been used. In vitro alpha-amylase and alpha-glucosidase inhibitory assay revealed moderate to good results for the synthesized compounds .

Metal Complexes

This compound has been used in the synthesis of metal complexes. These complexes have been structurally elucidated and studied for their alpha-amylase and alpha-glucosidase inhibitory activity .

Redox Active Frameworks

The compound has been used in the creation of redox active frameworks. These frameworks have been studied using solid state electrochemical and in situ spectroelectrochemical methods to elucidate the accessible redox states and the optical properties of the frameworks .

Synthesis of Other Compounds

This compound is used as a building block in the synthesis of other compounds. It is used in laboratory organic synthesis processes and chemical pharmaceutical research and development processes .

Future Directions

In future studies, the biological activities of synthesized compounds will be studied . This includes testing the compounds in vitro against representative bacterial and fungal strains .

properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-25-13-4-3-12(9-14(13)26-2)20-15(24)10-27-17-22-21-16(23(17)18)11-5-7-19-8-6-11/h3-9H,10,18H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVCRCKBGIGTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

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